molecular formula C12H11NO3S B14284629 2-(4-Methoxybenzene-1-sulfonyl)pyridine CAS No. 121346-51-8

2-(4-Methoxybenzene-1-sulfonyl)pyridine

Cat. No.: B14284629
CAS No.: 121346-51-8
M. Wt: 249.29 g/mol
InChI Key: HBPGKVXQIXTACW-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzene-1-sulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methoxybenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine typically involves the sulfonylation of pyridine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzene-1-sulfonyl)pyridine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while bromination would produce bromo derivatives.

Scientific Research Applications

2-(4-Methoxybenzene-1-sulfonyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzene-1-sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy group and sulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Methoxybenzene-1-sulfonyl)pyridine.

    2-(4-Methylbenzene-1-sulfonyl)pyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Chlorobenzene-1-sulfonyl)pyridine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

121346-51-8

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonylpyridine

InChI

InChI=1S/C12H11NO3S/c1-16-10-5-7-11(8-6-10)17(14,15)12-4-2-3-9-13-12/h2-9H,1H3

InChI Key

HBPGKVXQIXTACW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2

Origin of Product

United States

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